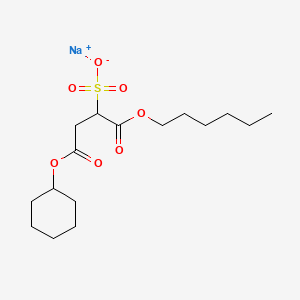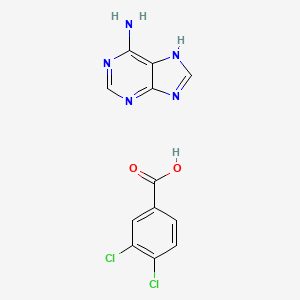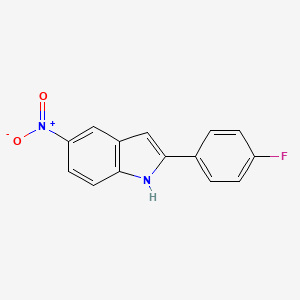
2-(Dimethylamino)ethyl (Z,Z)-11,11-dibutyl-2-methyl-6,9,13-trioxo-2-aza-11-stannahexadeca-7,14-dien-16-oate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)ethyl (Z,Z)-11,11-dibutyl-2-methyl-6,9,13-trioxo-2-aza-11-stannahexadeca-7,14-dien-16-oate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, medicine, and materials science. This particular compound is notable for its unique structure, which includes a tin atom coordinated with multiple functional groups, making it a subject of interest in organometallic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl (Z,Z)-11,11-dibutyl-2-methyl-6,9,13-trioxo-2-aza-11-stannahexadeca-7,14-dien-16-oate typically involves a multi-step process. The initial step often includes the preparation of the organotin precursor, which is then reacted with various organic ligands to form the final compound. Common reagents used in the synthesis include organotin halides, dimethylaminoethyl esters, and other organic acids. The reaction conditions usually involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, where the reagents are mixed in reactors under controlled conditions. The process may include purification steps such as crystallization or chromatography to isolate the desired product. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
2-(Dimethylamino)ethyl (Z,Z)-11,11-dibutyl-2-methyl-6,9,13-trioxo-2-aza-11-stannahexadeca-7,14-dien-16-oate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The compound can participate in substitution reactions where ligands attached to the tin atom are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions. The reaction conditions often involve specific solvents and temperatures to optimize the yield and selectivity of the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
科学的研究の応用
2-(Dimethylamino)ethyl (Z,Z)-11,11-dibutyl-2-methyl-6,9,13-trioxo-2-aza-11-stannahexadeca-7,14-dien-16-oate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(Dimethylamino)ethyl (Z,Z)-11,11-dibutyl-2-methyl-6,9,13-trioxo-2-aza-11-stannahexadeca-7,14-dien-16-oate involves its interaction with various molecular targets. The tin atom in the compound can coordinate with different biological molecules, affecting their function. This coordination can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity. The exact pathways involved depend on the specific application and target molecules.
類似化合物との比較
Similar Compounds
Tetra(dimethylamino)diboron: Another organometallic compound with applications in catalysis and materials science.
Poly(2-(dimethylamino)ethyl methacrylate): A polymer with similar functional groups used in drug delivery and gene therapy.
Dimethylaminoethyl methacrylate: A monomer used in the synthesis of various polymers with applications in coatings and adhesives.
Uniqueness
2-(Dimethylamino)ethyl (Z,Z)-11,11-dibutyl-2-methyl-6,9,13-trioxo-2-aza-11-stannahexadeca-7,14-dien-16-oate is unique due to its complex structure and the presence of a tin atom, which imparts distinct chemical and biological properties
特性
CAS番号 |
70942-31-3 |
|---|---|
分子式 |
C24H42N2O8Sn |
分子量 |
605.3 g/mol |
IUPAC名 |
4-O-[dibutyl-[(E)-4-[2-(dimethylamino)ethoxy]-4-oxobut-2-enoyl]oxystannyl] 1-O-[2-(dimethylamino)ethyl] (E)-but-2-enedioate |
InChI |
InChI=1S/2C8H13NO4.2C4H9.Sn/c2*1-9(2)5-6-13-8(12)4-3-7(10)11;2*1-3-4-2;/h2*3-4H,5-6H2,1-2H3,(H,10,11);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*4-3+;;; |
InChIキー |
PWKJNQZXAFKGPP-VVDZMTNVSA-L |
異性体SMILES |
CCCC[Sn](OC(=O)/C=C/C(=O)OCCN(C)C)(OC(=O)/C=C/C(=O)OCCN(C)C)CCCC |
正規SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCN(C)C)OC(=O)C=CC(=O)OCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[Diethyl(methyl)silyl]oxy}pentanal](/img/structure/B14475192.png)
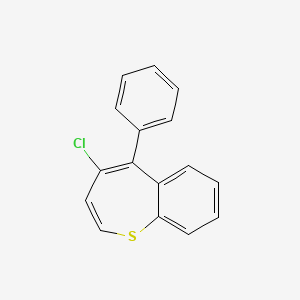
![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
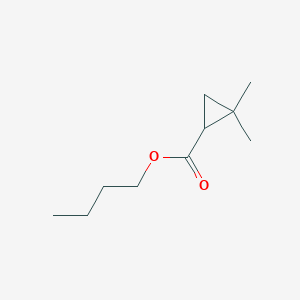
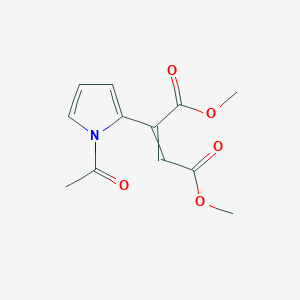


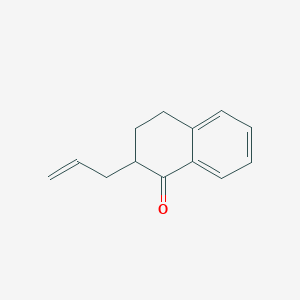
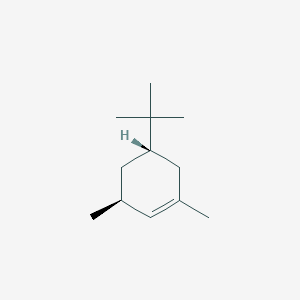
![Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14475241.png)
